

Spectroscopic Analysis of 3-Formylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: **3-Formylbenzenesulfonamide**

Cat. No.: **B154734**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of **3-Formylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and organic synthesis. By detailing predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols, this document serves as a vital resource for the identification, purification, and structural elucidation of this compound.

Core Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **3-Formylbenzenesulfonamide**. This data has been generated using computational prediction tools to provide a foundational dataset for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of **3-Formylbenzenesulfonamide** in CDCl₃ reveals distinct signals corresponding to the aromatic, aldehydic, and sulfonamide protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.3	Singlet	1H	Aromatic proton (H-2)
~8.1	Doublet	1H	Aromatic proton (H-4)
~7.9	Doublet	1H	Aromatic proton (H-6)
~7.6	Triplet	1H	Aromatic proton (H-5)
~4.9	Broad Singlet	2H	Sulfonamide protons (-SO ₂ NH ₂)

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum in CDCl₃ provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~191	Aldehyde carbon (C=O)
~145	Aromatic carbon (C-3)
~138	Aromatic carbon (C-1)
~135	Aromatic carbon (C-5)
~130	Aromatic carbon (C-6)
~128	Aromatic carbon (C-2)
~126	Aromatic carbon (C-4)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350, ~3250	Medium, Broad	N-H stretching (sulfonamide)
~3080	Weak	C-H stretching (aromatic)
~2850, ~2750	Weak	C-H stretching (aldehyde)
~1700	Strong	C=O stretching (aldehyde)
~1580, ~1470	Medium	C=C stretching (aromatic)
~1340, ~1160	Strong	S=O stretching (sulfonamide)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Ratio	Relative Intensity (%)	Proposed Fragment
185	High	[M] ⁺ (Molecular Ion)
184	Moderate	[M-H] ⁺
120	Moderate	[M-SO ₂ NH] ⁺
106	High	[C ₇ H ₆ O] ⁺
92	Moderate	[C ₆ H ₄ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺
65	Low	[SO ₂ NH] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Formylbenzenesulfonamide** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

FT-IR Spectroscopy

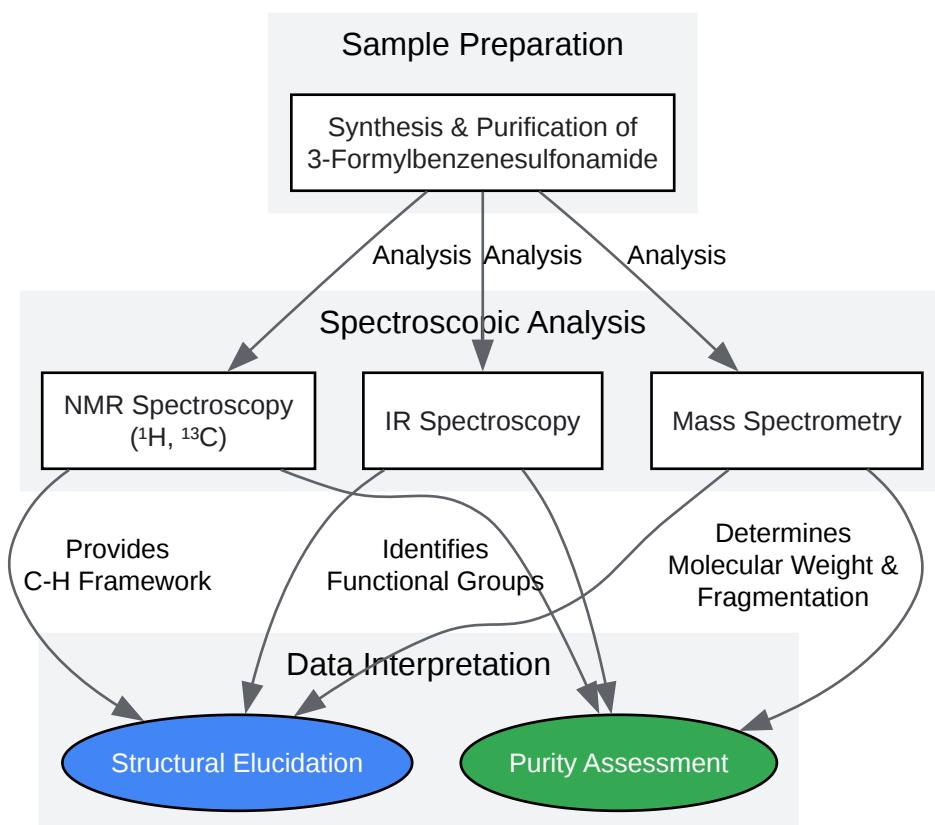
- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of **3-Formylbenzenesulfonamide** with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-Formylbenzenesulfonamide** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.
- Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), select the molecular ion (m/z 185) as the precursor ion and subject it to collision-induced dissociation (CID).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Formylbenzenesulfonamide**.



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